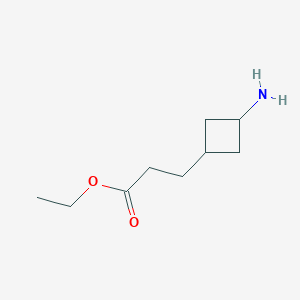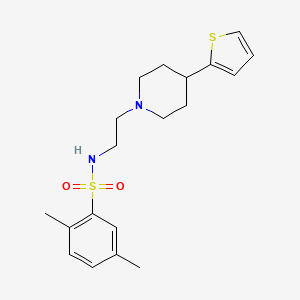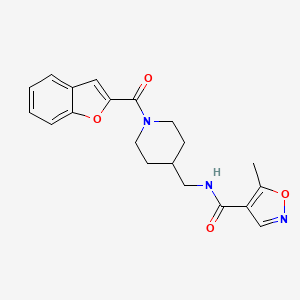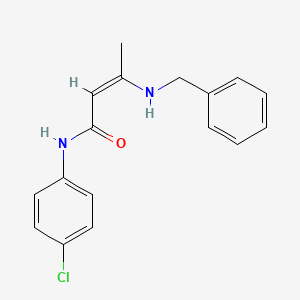
Ethyl 3-(3-aminocyclobutyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-aminocyclobutyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor-kappa B (NF-κB). Additionally, it has been suggested that this compound may interact with the active site of DPP-4, thereby inhibiting its enzymatic activity.
Biochemical and Physiological Effects:
Ethyl 3-(3-aminocyclobutyl)propanoate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In animal studies, ethyl 3-(3-aminocyclobutyl)propanoate has been shown to possess analgesic and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-(3-aminocyclobutyl)propanoate in lab experiments is its versatility. It can be easily synthesized using a multi-step process, and its pharmacological properties can be modified by changing the substituents on the cyclobutane ring. Additionally, this compound has been shown to exhibit low toxicity and good stability under physiological conditions. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to study its pharmacological effects in vitro.
将来の方向性
There are several future directions for the research on ethyl 3-(3-aminocyclobutyl)propanoate. One potential area of interest is the development of more potent and selective inhibitors of DPP-4 for the treatment of type 2 diabetes. Additionally, this compound could be further explored as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate and to optimize its pharmacological properties.
合成法
Ethyl 3-(3-aminocyclobutyl)propanoate can be synthesized using a multi-step process. The first step involves the reaction of cyclobutanone with ammonia to produce 3-aminocyclobutanone. This intermediate product is then reacted with ethyl acrylate in the presence of a base to yield ethyl 3-(3-aminocyclobutyl)propanoate. The final product can be purified through column chromatography or recrystallization.
科学的研究の応用
Ethyl 3-(3-aminocyclobutyl)propanoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Additionally, this compound has been explored as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
特性
IUPAC Name |
ethyl 3-(3-aminocyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKIJUKKWQWXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Rac-tert-butyl (3R,3AS,6AR)-3-amino-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B2836240.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)

